(S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a chiral compound featuring a tert-butyl group, a chloropyridinyl moiety, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the dihydrooxazole ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.
Chloropyridinyl moiety attachment: This can be done via a nucleophilic substitution reaction using a chloropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The chloropyridinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The tert-butyl group and chloropyridinyl moiety contribute to its binding affinity and specificity. The dihydrooxazole ring may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(tert-Butyl)-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a bromine atom instead of chlorine.
(S)-4-(tert-Butyl)-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a fluorine atom instead of chlorine.
(S)-4-(tert-Butyl)-2-(5-methylpyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chloropyridinyl moiety in (S)-4-(tert-Butyl)-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole imparts unique electronic and steric properties, differentiating it from its analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-(5-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAYSLQIISQWOE-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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